2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride
Overview
Description
“2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is used for research purposes .
Physical and Chemical Properties Analysis
“this compound” is a powder . The compound’s storage temperature is room temperature . Unfortunately, the boiling point and other physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Studies
- Synthesis of Isoindolones : Research has demonstrated the synthesis of various isoindolones, including those derived from 2-cyanobenzaldehyde, through selective alkylation processes (Sato, Senzaki, Goto, & Saito, 1986).
- Formation of Amino Acetonitriles : Studies have shown that the reaction of certain aldehydes with primary amines in the presence of cyanide leads to the formation of amino acetonitriles, representing a novel class of isoindolinones (Opatz & Ferenc, 2004).
Molecular and Structural Analysis
- Polymorphism in Pharmaceuticals : Investigations into polymorphism of certain pharmaceutical compounds related to isoindolones have been conducted, utilizing various spectroscopic and diffractometric techniques (Vogt et al., 2013).
Novel Compound Synthesis
- Creation of Pyrimidinones and Others : Research has been conducted on the synthesis of new compounds such as pyrimidinones and quinolizinones from ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate (Bevk et al., 2001).
Multicomponent Synthesis Techniques
- Developing Isoindol-1-yl Phosphonates : A synthesis method for racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates using a three-component reaction has been developed, showcasing the versatility of these compounds in multicomponent synthesis processes (Milen et al., 2016).
Experimental Approaches and Techniques
- Investigating Pyrolysis Products : Studies on the pyrolysis of new psychoactive substances structurally related to isoindolones have been conducted, highlighting the significance of understanding the thermal stability and degradation products of these compounds (Texter et al., 2018).
Safety and Hazards
The safety information available indicates that “2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Properties
IUPAC Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12;/h1-4H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPEANVINSZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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